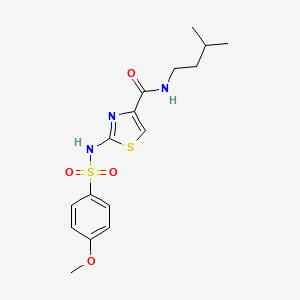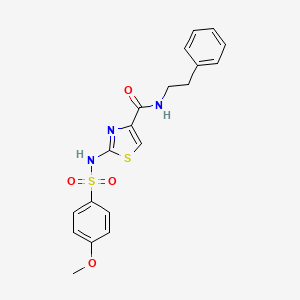
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide
描述
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and a methoxyphenyl moiety, which contribute to its diverse chemical reactivity and biological activity.
作用机制
Target of Action
The primary target of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide is the protein-protein interaction (PPI) between kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2) . This interaction is recognized as a promising target for the prevention and treatment of oxidative stress-related inflammatory diseases .
Mode of Action
Similar compounds have been shown to inhibit the keap1-nrf2 interaction . This inhibition can lead to the activation of the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for the bioavailability of the compound.
Result of Action
The result of the compound’s action is the activation of the Nrf2 signaling pathway . This leads to the upregulation of antioxidant defense mechanisms, which can protect cells from oxidative stress . In the context of disease, this can help to suppress inflammation and prevent damage to cells and tissues .
生化分析
Biochemical Properties
Based on its structural similarity to other sulfonamide compounds, it may interact with enzymes, proteins, and other biomolecules . These interactions could potentially influence biochemical reactions within the cell .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other sulfonamide compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide in animal models . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
准备方法
The synthesis of 2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole intermediate with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Phenethyl Group: The phenethyl group is attached through a nucleophilic substitution reaction, where the thiazole-sulfonamide intermediate reacts with a phenethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl moiety, where nucleophiles like amines or thiols can replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonamide bond, resulting in the formation of the corresponding sulfonic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
科学研究应用
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and sulfonamide derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, such as polymers and coatings.
相似化合物的比较
2-(4-methoxyphenylsulfonamido)-N-phenethylthiazole-4-carboxamide can be compared with other sulfonamide and thiazole derivatives:
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine also contain the sulfonamide group but differ in their overall structure and biological activity.
Thiazole Derivatives: Thiazole-based compounds such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug) share the thiazole ring but have distinct functional groups and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in simpler sulfonamide or thiazole derivatives.
属性
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-15-7-9-16(10-8-15)28(24,25)22-19-21-17(13-27-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDGZABZECEWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3203454.png)
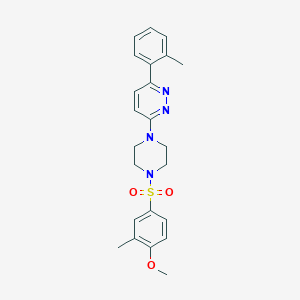
![N-(4-bromophenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3203460.png)
![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3203477.png)
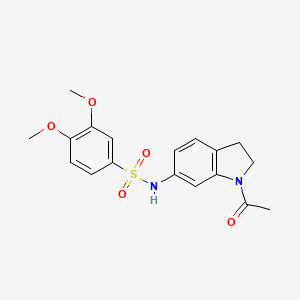
![N-(1-acetylindolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3203486.png)
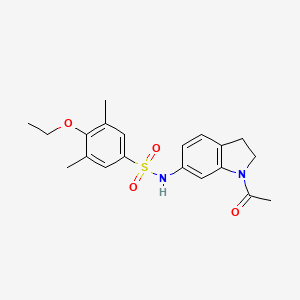
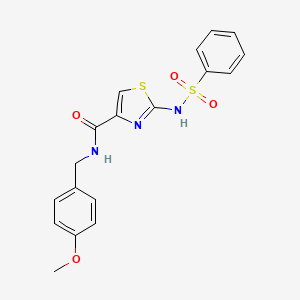
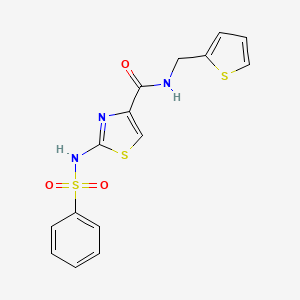
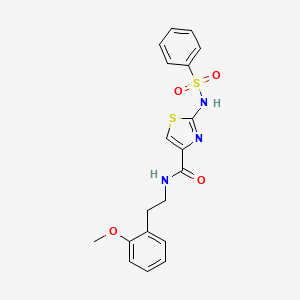
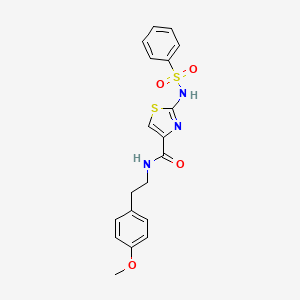
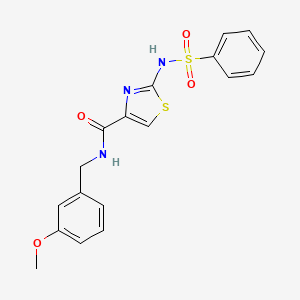
![2-benzenesulfonamido-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B3203525.png)
